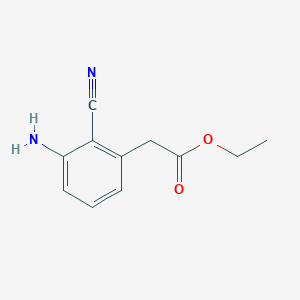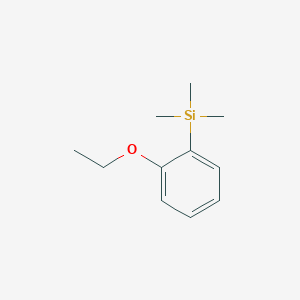
(2-Ethoxyphenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxyphenyl)trimethylsilane is an organosilicon compound that features a phenyl ring substituted with an ethoxy group and a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
(2-Ethoxyphenyl)trimethylsilane can be synthesized through the reaction of 2-ethoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
2-Ethoxyphenylmagnesium bromide+Trimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Grignard reactions, where the 2-ethoxyphenylmagnesium bromide is prepared in situ and reacted with trimethylchlorosilane under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2-Ethoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenyl ring can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halides and nucleophiles such as fluoride ions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products
Substitution: Products include various silyl ethers and silanes.
Oxidation: Products include 2-ethoxybenzaldehyde and 2-ethoxybenzoic acid.
Reduction: Products include 2-ethoxycyclohexyltrimethylsilane.
科学的研究の応用
(2-Ethoxyphenyl)trimethylsilane is utilized in several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for phenols.
Biology: It is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.
Industry: It is employed in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism by which (2-Ethoxyphenyl)trimethylsilane exerts its effects involves the interaction of the silicon atom with various electrophiles and nucleophiles. The silicon atom’s ability to stabilize positive charges through hyperconjugation and its affinity for oxygen and fluorine atoms play a crucial role in its reactivity. The molecular targets and pathways involved include the formation of silyl cations and the subsequent nucleophilic attack leading to the formation of new carbon-silicon bonds.
類似化合物との比較
Similar Compounds
- Phenyltrimethylsilane
- Ethoxytrimethylsilane
- Diphenylsilane
- Triphenylsilane
Uniqueness
(2-Ethoxyphenyl)trimethylsilane is unique due to the presence of both an ethoxy group and a trimethylsilyl group on the phenyl ring. This combination imparts distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
特性
分子式 |
C11H18OSi |
|---|---|
分子量 |
194.34 g/mol |
IUPAC名 |
(2-ethoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-5-12-10-8-6-7-9-11(10)13(2,3)4/h6-9H,5H2,1-4H3 |
InChIキー |
DHOYBJBACVXBPX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


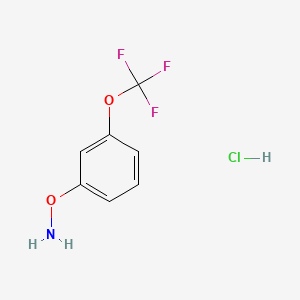

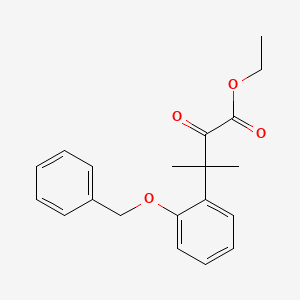
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13694019.png)

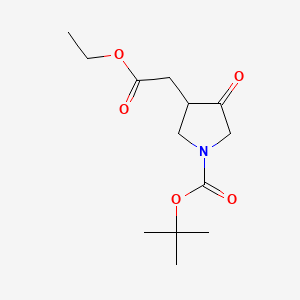
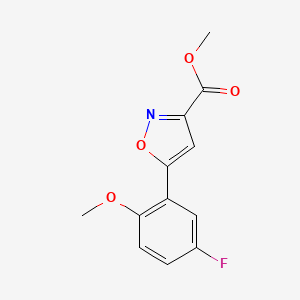
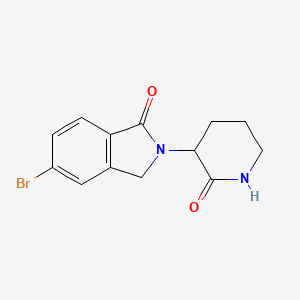

![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)
